Sulfo-Cy5 diacid potassium

Description

Chemical Nomenclature and Structural Identification

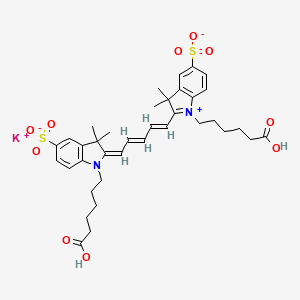

Sulfo-Cy5 diacid (potassium) belongs to the cyanine dye class, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. The "diacid" designation refers to the presence of two sulfonic acid groups, which are deprotonated under physiological conditions and stabilized by potassium counterions. While the exact IUPAC name is complex, it can be generically described as a bis-sulfonated indolenine-based cyanine dye with potassium as the counterion.

Table 1: Key Molecular Characteristics of Sulfo-Cy5 Diacid (Potassium)

The dye’s structure includes two indolenine moieties linked by a conjugated heptamethine chain, which is responsible for its far-red fluorescence. Sulfonate groups at the terminal positions enhance hydrophilicity, while the potassium ions neutralize the negative charges, ensuring solubility in aqueous buffers. This structural configuration minimizes nonspecific binding and improves biocompatibility compared to non-sulfonated analogs.

Historical Development of Sulfonated Cyanine Dyes

The evolution of cyanine dyes began with early analogs like indocyanine green (ICG), which suffered from aggregation in aqueous solutions and limited photostability. The introduction of sulfonation in the 1990s marked a turning point, as sulfonic acid groups conferred water solubility and reduced intermolecular interactions. For example, the addition of one sulfonate group in Cy5 improved its utility in fluorescence microscopy, but it still required organic solvents for labeling.

The development of bis-sulfonated derivatives, such as Sulfo-Cy5 diacid (potassium), addressed these limitations by enabling purely aqueous conjugation chemistry. Subsequent modifications, including NHS esters (e.g., Sulfo-Cyanine5 NHS ester, CAS 2230212-27-6) and maleimide-functionalized variants (e.g., Sulfo-Cyanine5.5 maleimide, CAS 2183440-58-4), further expanded their applicability to proteins, nucleic acids, and lipids. These advances paralleled the rise of click chemistry, with azide- and alkyne-functionalized Sulfo-Cy5 derivatives (e.g., CAS 1617572-09-4) enabling bioorthogonal labeling strategies.

Role in Modern Fluorescent Probe Design

Sulfo-Cy5 diacid (potassium) is integral to contemporary probe design due to its combination of optical performance and biochemical versatility. Key applications include:

- Biological Imaging : The dye’s far-red emission minimizes autofluorescence and enhances tissue penetration, enabling real-time tracking of cellular processes in vivo.

- Flow Cytometry : High quantum yield (0.28) and pH stability (4–10) ensure reliable signal detection in multiparametric assays.

- FRET-Based Sensors : As a donor or acceptor in Förster resonance energy transfer (FRET) systems, it facilitates studies of protein-protein interactions and conformational changes.

Table 2: Functional Derivatives of Sulfo-Cy5 Diacid (Potassium) and Their Applications

For instance, the NHS ester derivative reacts efficiently with lysine residues under mild conditions (pH 7–9), while the maleimide form targets cysteine thiols in reducing environments. These site-specific modifications are critical for maintaining biomolecule functionality post-labeling. Additionally, the dye’s compatibility with commercial imaging systems (e.g., Cy5® filter sets) ensures broad usability across laboratories.

Properties

Molecular Formula |

C37H45KN2O10S2 |

|---|---|

Molecular Weight |

781.0 g/mol |

IUPAC Name |

potassium (2E)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |

InChI Key |

SYPLZDLIQRWUCY-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Synthesis via Indolenine Intermediates

The foundational method for synthesizing Sulfo-Cy5 derivatives involves Fisher indole synthesis to generate sulfonated indolenine precursors. A 2022 study detailed the preparation of a water-soluble pentamethine cyanine dye bearing two sulfo groups, which shares structural similarities with Sulfo-Cy5 diacid (potassium). Key steps include:

- Formation of indolenium-5-sulfonate : 4-Hydrazinobenzenesulfonic acid hemihydrate reacts with 3-methyl-2-butanone in acetic acid under reflux to yield the indolenine intermediate.

- Quaternization and alkylation : The indolenine is converted to a potassium salt and alkylated with 6-bromohexanoic acid in chlorobenzene at 110°C for 12 hours, achieving a 62% yield.

- Polyene chain formation : Condensation with malonaldehyde dianilide hydrochloride in acetic anhydride and pyridine produces the cyanine backbone.

This method yielded 19% of the final product after silica gel chromatography, though challenges in separating side products were noted.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Indolenine synthesis | 3-methyl-2-butanone, acetic acid, reflux | 24% |

| Alkylation | 6-bromohexanoic acid, chlorobenzene | 62% |

| Cyanine formation | Malonaldehyde dianilide, pyridine | 19% |

Purification and Characterization

Chromatographic Challenges

Purification of Sulfo-Cy5 diacid (potassium) is complicated by its high polarity and similarity to side products. A 2024 study optimized large-scale purification using pH-dependent solubility :

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for confirming structure:

- ¹H NMR : Peaks at δ = 1.47–1.68 ppm correspond to alkyl chains from hexanoic acid.

- HRMS : A molecular ion peak at m/z 781.0 confirms the potassium adduct.

- UV-Vis : Absorption maxima at 648 nm (ε = 250,000 cm⁻¹M⁻¹) align with cyanine chromophores.

Comparative Analysis of Synthetic Routes

Liquid-Phase vs. Solid-Phase Techniques

A 2020 study compared liquid-phase and SPPS methods for peptide-dye conjugates:

| Parameter | Liquid-Phase | SPPS |

|---|---|---|

| Total synthesis steps | 13 | 16 |

| Chromatography steps | 10 | 7 |

| Overall yield | 25% | 37% |

SPPS offers better reproducibility but lower scalability due to resin costs.

Modular Approaches for Functionalization

A 2024 modular synthesis strategy enabled gram-scale production of heterobifunctional cyanine dyes:

- Core structure assembly : Carboxy-indolium precursors are activated with sodium acetate.

- Late-stage functionalization : Amine or alkyne groups are introduced via esterification or click chemistry.

- Yield optimization : Adjusting reaction stoichiometry (1.1 eq. malonaldehyde dianilide) improved yields to 81%.

Challenges and Mitigation Strategies

Functional Group Instability

Chemical Reactions Analysis

Sulfo-Cy5 diacid (potassium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.

Substitution: Sulfo-Cy5 diacid (potassium) can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fluorescence Microscopy

Sulfo-Cy5 diacid (potassium) is extensively used in fluorescence microscopy to label proteins and other biomolecules. Its far-red emission allows for clearer imaging results, reducing interference from cellular autofluorescence. This capability is essential for studying cellular processes and interactions.

Flow Cytometry

The compound is employed in flow cytometry for the detection and analysis of cells. By labeling antibodies with sulfo-Cy5 diacid (potassium), researchers can quantify specific cell populations based on their fluorescent characteristics.

Bioconjugation Studies

Sulfo-Cy5 diacid (potassium) serves as a non-reactive dye in bioconjugation studies, where it can be conjugated with various biomolecules to track interactions without altering their biological activity. This application is crucial for understanding molecular interactions in complex biological systems.

Theranostic Applications

In recent studies, sulfo-Cy5 diacid (potassium) has been integrated into theranostic platforms, combining therapeutic and diagnostic functionalities. For instance, it has been conjugated with chemotherapeutic agents to enhance targeted delivery while allowing for real-time imaging of therapeutic efficacy .

Reactive Oxygen Species Detection

Sulfo-Cy5 diacid (potassium) has been utilized in developing lipid nanoparticles for intravital visualization of reactive oxygen species (ROS). Encapsulation of this dye within nanoparticles enhances its stability and targeted delivery, improving the accuracy of ROS detection during inflammation studies .

Case Study 1: Protein Labeling in Live Cells

A study demonstrated the use of sulfo-Cy5 diacid (potassium) to label membrane proteins in live cells. Researchers observed that the dye provided high-resolution images with minimal background noise, facilitating the analysis of protein dynamics within cellular membranes .

Case Study 2: Cancer Imaging

In a theranostic approach, sulfo-Cy5 diacid (potassium) was conjugated with docetaxel, a chemotherapeutic agent. The resulting bimodal conjugate was tested for cytotoxic activity while simultaneously allowing fluorescence imaging to monitor drug delivery efficacy in vivo .

Case Study 3: ROS Visualization

Researchers developed lipid nanoparticles encapsulating sulfo-Cy5 diacid (potassium) to visualize reactive oxygen species during liver inflammation. The study highlighted the enhanced stability of the dye within nanoparticles and its effectiveness in detecting ROS changes in vivo .

Mechanism of Action

The mechanism of action of Sulfo-Cy5 diacid (potassium) involves its ability to emit near-infrared fluorescence when excited by specific wavelengths of light. This property makes it an excellent tool for imaging and labeling in scientific research. The molecular targets and pathways involved in its action depend on the specific application and the biological or chemical system in which it is used .

Comparison with Similar Compounds

Key Properties:

- CAS Number : 252255-40-6

- Molecular Formula : C₃₇H₄₅KN₂O₁₀S₂

- Molecular Weight : ~975.14 g/mol (for bis-NHS ester derivatives)

- Solubility : High in water (>10 mg/mL) due to sulfonic groups

- Applications : Bioconjugation, in vivo imaging, and fluorescence-guided surgery .

Comparison with Similar Compounds

Sulfo-Cy5 diacid (potassium) is part of a broader class of cyanine dyes. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Spectral Properties

Key Observations :

- Sulfonation: Sulfo-Cy5 diacid’s dual sulfonic groups enhance water solubility and reduce aggregation compared to mono-sulfonated or non-sulfonated analogs (e.g., Cy5 NHS ester) .

- Emission Range : Its far-red emission (664 nm) offers deeper tissue penetration than Sulfo-Cy3 (562 nm) and avoids overlap with autofluorescence .

Functional Performance

Solubility and Stability

- Sulfo-Cy5 diacid exhibits superior solubility in aqueous buffers (>10 mg/mL) compared to non-sulfonated Cy5 derivatives (<1 mg/mL in water) .

- The potassium salt form improves shelf stability, whereas non-sulfo cyanine dyes often require organic solvents (e.g., DMSO) for storage .

Bioconjugation Efficiency

- Sulfo-Cy5 diacid ’s carboxylic acid groups enable direct coupling to amines via EDC/sulfo-NHS chemistry, achieving >90% labeling efficiency in peptides .

- In contrast, Sulfo-Cy5 NHS ester reacts faster with primary amines (e.g., antibodies) due to its pre-activated NHS group, but it lacks the diacid’s versatility for custom linker designs .

In Vivo Imaging

- Early Esophageal Adenocarcinoma (EAC) Detection: Sulfo-Cy5 diacid was used as a contrast agent in near-infrared fluorescence endoscopy, demonstrating 3-fold higher tumor-to-background ratios than non-sulfo Cy5 in mouse models .

- Prostate Cancer Targeting : A docetaxel-Sulfo-Cy5 diacid conjugate showed selective uptake in PSMA-positive prostate cancer cells (LNCaP), with fluorescence intensity correlating with drug delivery efficiency .

Limitations vs. Alternatives

Q & A

Q. What are the critical steps to synthesize Sulfo-Cy5 diacid (potassium) and confirm its purity?

Sulfo-Cy5 diacid (potassium) is typically synthesized via sulfonation of the parent Cy5 dye, followed by potassium salt formation. Key steps include:

- Sulfonation : Reacting Cy5 with sulfonating agents (e.g., chlorosulfonic acid) under controlled pH and temperature to introduce sulfonate groups, enhancing water solubility .

- Purification : Use reversed-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% TFA) to isolate the diacid form. Monitor purity via absorbance at 646 nm (Cy5’s λmax) .

- Characterization : Confirm structure using -NMR (e.g., sulfonate proton signals at δ 2.8–3.2 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M–K] ion at m/z 665.2) .

Q. What are the standard protocols for conjugating Sulfo-Cy5 diacid (potassium) to biomolecules like proteins or antibodies?

The NHS ester derivative (Sulfo-Cy5-NHS) is commonly used for bioconjugation. A standard protocol includes:

- Activation : Dissolve Sulfo-Cy5-NHS in anhydrous DMSO (2–5 mM) to prevent hydrolysis.

- Reaction : Mix with biomolecules (e.g., antibodies) in PBS (pH 8.5–9.0) at a 10:1 molar ratio (dye:protein). Incubate for 1–2 hours at 4°C to minimize aggregation .

- Purification : Remove unreacted dye using size-exclusion chromatography (e.g., PD-10 columns) or dialysis. Confirm labeling efficiency via UV-Vis spectroscopy (calculate dye-to-protein ratio using ε = 250,000 Mcm and ε for the protein) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize aggregation of Sulfo-Cy5 diacid conjugates in aqueous buffers?

Aggregation arises from hydrophobic interactions of the cyanine core. Mitigation strategies include:

- Buffer Optimization : Use 1–2% w/v BSA or 0.01% Tween-20 to stabilize conjugates. Avoid high salt concentrations (>150 mM NaCl) .

- Molar Ratio Adjustment : Reduce dye-to-protein ratios to ≤5:1 to prevent overcrowding. Monitor aggregation via dynamic light scattering (DLS; aim for hydrodynamic diameter <20 nm) .

- Post-Conjugation Processing : Include a centrifugation step (10,000 × g, 10 min) to pellet aggregates before use in imaging .

Q. How should researchers resolve discrepancies in fluorescence quantum yield (Φ) measurements under varying pH conditions?

Fluorescence quenching at low pH is common due to protonation of the cyanine core. To standardize measurements:

- Calibration : Use reference dyes (e.g., Rhodamine 101 in ethanol, Φ = 1.0) in the same buffer system. Measure Φ via integrated sphere methods .

- pH Control : Buffer solutions between pH 6.5–8.0 (e.g., HEPES or Tris) to maintain dye stability. Avoid phosphate buffers below pH 7.0, as they may precipitate potassium salts .

- Data Normalization : Report Φ relative to a control sample at pH 7.4. Use statistical tools (e.g., ANOVA) to assess significance of pH-induced variations .

Q. What experimental approaches validate the specificity of Sulfo-Cy5 diacid (potassium) in multiplexed imaging without spectral bleed-through?

- Spectral Unmixing : Acquire emission spectra of all dyes (e.g., Cy5, FITC, Alexa Fluor 647) using single-stained controls. Apply linear unmixing algorithms in software like ImageJ or Imaris .

- Cross-Excitation Tests : Illuminate samples at 640 nm (Cy5 excitation) and confirm no signal detection in other channels (e.g., FITC’s 488 nm channel). Adjust laser power to ≤5% of maximum to minimize crosstalk .

- Negative Controls : Use unconjugated Sulfo-Cy5 diacid (potassium) to confirm absence of non-specific binding to target tissues .

Methodological Considerations for Data Contradiction Analysis

Q. How to address inconsistent in vivo imaging results when using Sulfo-Cy5 diacid (potassium)-labeled probes?

- Pharmacokinetic Variability : Account for differences in clearance rates between animal models (e.g., murine vs. zebrafish). Measure blood half-life via serial blood sampling and fit data to a two-compartment model .

- Tissue Autofluorescence : Subtract background signals using spectral imaging or time-gated detection in near-infrared (NIR) wavelengths .

- Batch Variability : Compare dye lots using HPLC purity profiles and absorbance ratios (A/A < 0.2 indicates minimal free sulfonate impurities) .

Q. What statistical frameworks are recommended for optimizing Sulfo-Cy5 diacid (potassium) incorporation in nanoparticle formulations?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., dye loading %, nanoparticle size). Optimize for fluorescence intensity and colloidal stability .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant factors affecting labeling efficiency (e.g., solvent polarity, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.